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Compound of Interest

Compound Name: 4-Chloro-2,6-difluorophenol

Cat. No.: B176277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorophenol, a
halogenated aromatic organic compound. The information compiled herein is intended to

support research and development activities by providing key data on its physicochemical

properties, hypothetical experimental protocols for its synthesis and analysis, and a discussion

of its potential applications in specialized chemical synthesis.

Core Molecular Data
The fundamental molecular characteristics of 4-Chloro-2,6-difluorophenol are summarized

below. This data is essential for stoichiometric calculations, analytical characterization, and

interpretation of experimental results.

Property Value

Molecular Weight 164.54 g/mol

Molecular Formula C₆H₃ClF₂O

CAS Number 164790-68-5

Physicochemical Properties
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Detailed experimental data on the physicochemical properties of 4-Chloro-2,6-difluorophenol
are not readily available in public literature. The data presented in the following table are

estimations based on the properties of structurally similar compounds, such as other

halogenated and fluorinated phenols. These values should be considered theoretical and

require experimental verification.

Property Estimated Value Notes

Melting Point Not available
Expected to be a low-melting

solid.

Boiling Point Not available

Density Not available

Appearance Not available
Likely a solid at room

temperature.

Hypothetical Experimental Protocols
While specific, validated experimental protocols for 4-Chloro-2,6-difluorophenol are not

extensively published, the following sections outline detailed, plausible methodologies for its

synthesis and analysis. These protocols are based on established chemical principles and

procedures for analogous compounds.

Synthesis of 4-Chloro-2,6-difluorophenol
A potential synthetic route to 4-Chloro-2,6-difluorophenol could start from 3,5-difluoroaniline.

This multi-step synthesis would involve a Sandmeyer-type reaction, a common method for

introducing a chlorine atom onto an aromatic ring.

Step 1: Diazotization of 3,5-difluoroaniline

In a reaction vessel maintained at 0-5 °C, dissolve 3,5-difluoroaniline in an aqueous solution

of hydrochloric acid.

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution with

constant stirring.
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Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the 3,5-

difluorobenzenediazonium chloride intermediate.

Step 2: Sandmeyer Reaction

In a separate reaction vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.

Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the

evolution of nitrogen gas and the formation of 1-chloro-3,5-difluorobenzene.

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous

sulfate, and purify by distillation.

Step 3: Future steps to obtain 4-Chloro-2,6-difluorophenol

Further steps, which are not detailed in the immediate search results, would be required to

introduce the hydroxyl group at the appropriate position to yield 4-Chloro-2,6-difluorophenol.

The logical workflow for this proposed synthesis is visualized in the diagram below.
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Hypothetical Synthesis Workflow

3,5-difluoroaniline

Diazotization
(NaNO2, HCl, 0-5 °C)

Reactant

3,5-difluorobenzenediazonium chloride

Intermediate

Sandmeyer Reaction
(CuCl, HCl)

Reactant

1-chloro-3,5-difluorobenzene

Product

Further Steps
(e.g., Hydroxylation)

4-Chloro-2,6-difluorophenol

Click to download full resolution via product page

A potential synthetic pathway for 4-Chloro-2,6-difluorophenol.
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Analytical Procedures
The purity and identity of synthesized 4-Chloro-2,6-difluorophenol would need to be

confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength determined by the UV absorbance maximum of the

compound.

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure

separation from any impurities.

Detector: Mass spectrometer to identify the compound based on its mass-to-charge ratio and

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: To determine the number and environment of protons.

¹³C NMR: To identify the number and types of carbon atoms.

¹⁹F NMR: Crucial for observing the fluorine atoms on the aromatic ring.
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

The following diagram illustrates a general workflow for the quality control analysis of the

synthesized product.

Analytical Workflow

Synthesized
4-Chloro-2,6-difluorophenol

HPLC Analysis GC-MS Analysis NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Purity Assessment Structural Confirmation

Click to download full resolution via product page

A typical workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery and
Development
While direct evidence of the use of 4-Chloro-2,6-difluorophenol in drug development or

specific signaling pathways is not prominent in the available literature, its structural motifs

suggest potential applications as a chemical intermediate. Halogenated and, in particular,

fluorinated phenols are valuable building blocks in the synthesis of more complex molecules for

both pharmaceutical and agrochemical applications. The presence of fluorine atoms can

significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as

metabolic stability and binding affinity.

It is plausible that 4-Chloro-2,6-difluorophenol could serve as a precursor for the synthesis of

novel bioactive compounds. Further research would be necessary to explore its utility in these
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areas.

To cite this document: BenchChem. [In-Depth Technical Guide to 4-Chloro-2,6-
difluorophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176277#4-chloro-2-6-difluorophenol-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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